molecular formula C36H26O2P2S B599361 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene CAS No. 1019842-99-9

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene

Cat. No. B599361
CAS RN: 1019842-99-9
M. Wt: 584.61
InChI Key: ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
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Description

“2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene” is a chemical compound with the empirical formula C36H26O2P2S . It has a molecular weight of 584.60 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene” can be represented by the SMILES string O=P(C1=CC=CC=C1)(C2=CC=CC=C2)C(C=C3)=CC4=C3SC5=C4C=C(P(C6=CC=CC=C6)(C7=CC=CC=C7)=O)C=C5 . This representation provides a text-based way to describe the structure of a chemical compound.


Physical And Chemical Properties Analysis

The boiling point of “2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene” is predicted to be 830.1±60.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 .

Scientific Research Applications

Organic Long Persistent Luminescence (OLPL) Materials

This compound is used in the development of Organic Long Persistent Luminescence (OLPL) materials. OLPL materials can store excitation energy in excited states that slowly release this energy as light. This compound is particularly useful in this application due to its ability to generate emission that lasts for more than one hour at room temperature .

Organic Light-Emitting Diodes (OLEDs)

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene is a promising ambipolar phosphorescent host material recently introduced in organic light-emitting diodes (OLEDs). OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Heat Resistance

These OLPL materials provide broad opportunities for further application in the field of heat resistance due to their highly efficient luminescence at high temperatures .

Optical Sensing

Organic room-temperature phosphorescence (RTP) materials, which include 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene, show great potential in optical sensing due to their long emitting lifetime with large Stokes shifts and low manufacturing cost .

Light-Emitting Diodes

This compound can be excited by a standard white LED light source and generate long emission even at temperatures above 100 degrees Celsius. This makes it a valuable component in the development of light-emitting diodes .

Hybrid Perovskite/Organic Tandem White Light Emitting Diodes

This compound is used as a conductive passivator in the development of hybrid perovskite/organic tandem white light-emitting diodes (POTWLEDs). It helps to optimize the performance of POTWLEDs by passivating perovskite defects .

Mechanism of Action

In the context of perovskite/organic tandem white light-emitting diodes (POTWLEDs), “2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene” has been used as a conductive passivator to passivate perovskite defects . This has been shown to promote a maximum external quantum efficiency (EQE) of 17.3% for blue PeLEDs with an emission peak at 488 nm .

properties

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O2P2S/c37-39(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)41-35)40(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJIQHVZCFSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)SC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O2P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the key structural features of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) and how do they influence its electron transport properties?

A: 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) is characterized by a central dibenzo[b,d]thiophene core flanked by two diphenylphosphoryl groups at the 2 and 8 positions. The diphenylphosphoryl groups, with their strong electron-withdrawing nature, significantly influence the electronic properties of PPT, enhancing its electron affinity and making it a suitable electron transport material [].

Q2: How does the energy level alignment of PPT at the cathode interface impact the performance of inverted organic light-emitting diodes (iOLEDs)?

A: The energy level alignment between PPT and the cathode plays a crucial role in iOLED performance. Studies have shown that a smaller energy barrier for electron injection at the cathode/PPT interface leads to lower driving voltages and higher efficiencies in iOLEDs. Modifying the PPT structure, for example by introducing a sulfone group, can further optimize this energy level alignment and improve device performance [].

Q3: Can PPT be used in tandem with other materials to create white light-emitting devices?

A: Yes, PPT's electron transport properties make it suitable for use in tandem with other light-emitting materials, such as perovskites, to fabricate white light-emitting diodes (WLEDs). Research has shown that PPT can act as a conductive passivation layer in hybrid perovskite/organic tandem WLEDs. In this configuration, PPT helps passivate defects in the perovskite layer, leading to enhanced device efficiency and improved color rendering [].

Q4: What spectroscopic techniques have been employed to characterize PPT and its building block moieties?

A: Researchers have employed a range of spectroscopic techniques to comprehensively characterize PPT and its building blocks. These include near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, X-ray photoelectron spectroscopy (XPS), and gas-phase X-ray photoelectron and photoabsorption spectroscopies. These techniques provide valuable insights into the electronic structure, chemical bonding, and orbital interactions within PPT [, , ].

Q5: How does the formation of exciplex states contribute to enhanced electroluminescence efficiency in devices employing PPT?

A: When used in conjunction with specific electron-donating materials, like 4,4′,4′′-tris[3-methylphenyl(phenyl)amino]-triphenylamine (m-MTDATA), PPT can form exciplex states. These states exhibit delayed fluorescence, a phenomenon that can significantly enhance the electroluminescence efficiency in organic light-emitting diodes (OLEDs). This mechanism allows for harvesting both singlet and triplet excitons, leading to improved device performance [].

Q6: Have there been any computational studies on PPT and its derivatives?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures, electronic transitions, vertical electron affinities, and intermolecular reorganization energies of PPT and its derivatives. These computational studies provide valuable insights into the structure-property relationships of these materials and guide the design of novel compounds with tailored properties for specific applications in organic electronics [].

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